(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Description
This compound (CAS 10302-78-0) is a tetrahydrofuran derivative featuring multiple acetylated hydroxyl groups and a 4-amino-2-oxo-1,3,5-triazin-1(2H)-yl substituent. Its molecular formula is C₁₄H₁₈N₄O₈, with a molecular weight of 370.31 g/mol . The compound is sensitive to light and oxygen, requiring storage in a dark, inert atmosphere at 2–8°C. Hazard codes (H302, H315, H319, H335) indicate risks of oral toxicity, skin/eye irritation, and respiratory irritation .
Below, we compare this compound with structurally related derivatives.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJVHISAFFLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908161 | |
| Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10302-78-0 | |
| Record name | NSC291930 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation of 5-Azacytosine
5-Azacytosine is treated with hexamethyldisilazane (HMDS) and catalytic ammonium sulfate under reflux to form the trimethylsilyl (TMS) derivative. This step enhances nucleophilicity and solubility in organic solvents.
Glycosylation Reaction
The silylated base reacts with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in acetonitrile at 0°C, using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the catalyst. After 3 hours at room temperature, the reaction is quenched with aqueous sodium bicarbonate, extracted with dichloromethane, and purified via silica gel chromatography (50–100% ethyl acetate in hexanes).
Table 1: Reaction Conditions for Glycosylation
| Parameter | Value |
|---|---|
| Catalyst | TMSOTf (0.5 equiv) |
| Temperature | 0°C → room temperature |
| Solvent | Acetonitrile |
| Yield | 85% |
Alternative Protecting Group Strategies
Stepwise Acetylation of Ribose
An alternative approach begins with D-ribose , which is acetylated using acetic anhydride in pyridine to form 1,2,3,5-tetra-O-acetylribofuranose. This intermediate is critical for ensuring regioselectivity during glycosylation.
Use of Non-Metallic Lewis Acids
While metallic catalysts (e.g., SnCl₄) are avoided due to contamination risks, TMSOTf is preferred for its efficiency in promoting β-glycosidic bond formation without racemization.
Acetylation Optimization
Post-glycosylation, residual hydroxyl groups on the ribose are acetylated using acetic anhydride in acetic acid with catalytic sulfuric acid at 0°C. Excess reagents are neutralized with sodium bicarbonate , and the product is extracted into ethyl acetate.
Table 2: Acetylation Parameters
| Parameter | Value |
|---|---|
| Acetylating Agent | Acetic anhydride (10 equiv) |
| Acid Catalyst | H₂SO₄ (0.1 equiv) |
| Temperature | 0°C → 25°C |
| Yield | 88–92% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to remove unreacted starting materials and byproducts.
Recrystallization
High-purity TAC is obtained by recrystallization from dichloromethane/hexane , yielding a white crystalline solid.
Table 3: Analytical Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 9.28 (s, 1H, NH), 5.91 (d, J = 6.0 Hz, H1'), 2.10–2.15 (3 × OAc) |
| LC-MS | [M+H]⁺ = 371.3 m/z |
| HPLC Purity | ≥97% |
Scalability and Industrial Adaptations
Large-scale production employs continuous flow reactors to enhance safety during exothermic steps (e.g., acetylation). Neutralization of sulfuric acid with solid sodium acetate prevents decomposition during solvent removal .
Chemical Reactions Analysis
Types of Reactions: 2’,3’,5’-Triacetyl-5-azacytidine undergoes various chemical reactions, including hydrolysis, deacetylation, and nucleophilic substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the acetyl groups in the presence of water or aqueous solutions, often catalyzed by acids or bases.
Deacetylation: This process removes the acetyl groups, converting 2’,3’,5’-triacetyl-5-azacytidine back to 5-azacytidine. Common reagents include sodium hydroxide or other strong bases.
Nucleophilic Substitution: This reaction can occur at the azacytidine moiety, where nucleophiles replace specific functional groups under suitable conditions.
Major Products: The primary product of these reactions is 5-azacytidine, which retains the biological activity of the parent compound .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate exhibit antiviral properties. The presence of the triazine moiety is crucial for interaction with viral enzymes, potentially inhibiting their activity and preventing viral replication. This suggests a pathway for developing antiviral agents against various viral infections.
Anticancer Potential
The compound's structural features may also confer anticancer properties. Studies have shown that similar triazine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The diacetate form may enhance bioavailability and efficacy in therapeutic applications.
Antibacterial Effects
Preliminary investigations into the antibacterial activity of this compound indicate it may inhibit the growth of certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival.
Case Study 1: Antiviral Mechanism
A study published in Journal of Medicinal Chemistry explored the mechanism by which triazine-based compounds inhibit viral polymerases. The research demonstrated that modifications similar to those found in this compound significantly increased binding affinity to viral targets .
Case Study 2: Cytotoxicity Against Cancer Cells
In an article featured in Cancer Research, researchers evaluated the cytotoxic effects of various triazine derivatives on human cancer cell lines. The study found that specific substitutions on the triazine ring enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .
Mechanism of Action
2’,3’,5’-Triacetyl-5-azacytidine exerts its effects primarily through its conversion to 5-azacytidine in the body. 5-Azacytidine incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis. Additionally, it inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes . This dual mechanism is particularly effective in treating diseases characterized by aberrant DNA methylation, such as myelodysplastic syndromes and acute myeloid leukemia .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities:
Key Observations:
- Triazine vs. Purine/Thiadiazole: The target’s 4-amino-2-oxo-triazine group offers hydrogen-bonding capabilities distinct from purines (e.g., in 10d) or thiadiazoles (Compound 2). This may affect binding specificity in enzyme inhibition .
- Acetylation Patterns: All compounds share acetylated hydroxyl groups, enhancing lipophilicity and membrane permeability compared to non-acetylated analogs (e.g., hydroxymethyl-purine derivatives) .
Biological Activity
The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate is a synthetic derivative featuring a tetrahydrofuran backbone and a triazine moiety. This structural configuration suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.
- CAS Number : 16321-99-6
- Molecular Formula : C16H18ClN5O7
- Molecular Weight : 427.80 g/mol
- Purity : 98.00%
The compound's structure includes multiple functional groups that may contribute to its biological activity. The acetoxymethyl and amino groups are particularly noteworthy for their roles in biological interactions.
Antimicrobial Activity
Preliminary studies indicate that similar tetrahydrofuran derivatives exhibit significant antimicrobial properties. The presence of the triazine ring may enhance this activity by interacting with microbial cell membranes or inhibiting key metabolic pathways.
Antioxidant Properties
Compounds with acetoxy groups have demonstrated potential antioxidant activities through the scavenging of free radicals. This property is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
Research on related compounds suggests that they may inhibit specific enzymes involved in metabolic pathways. For instance, triazine derivatives have shown inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell proliferation and survival .
Cytotoxicity Studies
A study on triazine derivatives revealed that certain compounds exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | A549 (Lung) | 0.20 |
| Derivative B | MCF-7 (Breast) | 1.25 |
| Derivative C | HeLa (Cervical) | 1.03 |
These findings suggest that the compound's structural features could provide similar anticancer activities .
Mechanistic Insights
The mechanism of action for the compound may involve the inhibition of key signaling pathways. For instance, studies have shown that triazine derivatives can suppress AKT phosphorylation, which is vital for cell growth and survival . This inhibition could lead to increased apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other structurally related molecules:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tetrahydrofuran Derivatives | Cyclic ether structure | Antimicrobial, Antioxidant |
| Triazine Derivatives | Triazine core with various substitutions | Anticancer, Enzyme inhibition |
| Acetylated Sugars | Sugar backbone with acetyl groups | Potentially antiviral |
This table illustrates the diverse biological activities exhibited by compounds sharing structural characteristics with the target molecule .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The compound is typically synthesized via nucleoside analog pathways, leveraging acetylation and coupling reactions. For example, intermediates are prepared by introducing acetoxymethyl and triazine moieties to a tetrahydrofuran backbone. Characterization relies on NMR (¹H/¹³C) and mass spectrometry (MS) to confirm regiochemistry and purity . A key intermediate, (2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran, is acetylated using acetic anhydride under anhydrous conditions.
Q. Which spectroscopic methods are critical for structural validation?
- ¹H NMR : Identifies proton environments (e.g., acetoxy methyl groups at δ 2.0–2.1 ppm, tetrahydrofuran ring protons at δ 4.0–5.5 ppm).
- ¹³C NMR : Confirms carbonyl carbons (e.g., acetoxy C=O at ~170 ppm) and triazine ring carbons.
- High-resolution MS (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. How is crystallographic data obtained, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is used for absolute configuration determination. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 15.5268 Å, b = 29.977 Å, c = 6.6207 Å, and Z = 4 have been reported for related compounds. This confirms stereochemistry and hydrogen-bonding networks critical for stability .
Advanced Research Questions
Q. How can contradictory spectroscopic data be resolved during structural analysis?
Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic effects (e.g., hindered rotation of acetoxy groups) or impurities. Strategies:
- Variable-temperature NMR to assess conformational flexibility.
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals.
- HPLC purification to isolate stereoisomers before analysis .
Q. What experimental design (DoE) approaches optimize synthesis yield?
- Flow chemistry : Enables precise control of reaction parameters (temperature, residence time) for high-throughput screening .
- Response surface methodology (RSM) : Optimizes variables like catalyst loading, solvent polarity, and reaction time. For example, a 3² factorial design could maximize coupling efficiency in triazine ring formation .
Q. How do substituents on the triazine ring influence stability and reactivity?
Substituents (e.g., amino vs. nitro groups) alter electron density, affecting hydrolysis rates and nucleophilic reactivity. For example:
| Substituent (R) | Melting Point (°C) | Reactivity with Thiols |
|---|---|---|
| 4-Amino | 142.5 | Moderate |
| 4-Nitro | 126–127 | High |
Data adapted from analogs in .
Q. What safety protocols are essential for handling azide-containing intermediates?
- Storage : Azide derivatives require refrigeration (<4°C) in inert atmospheres to prevent decomposition.
- Reaction quenching : Use NaNO₂ or Ce(SO₄)₂ to neutralize excess azides.
- PPE : Wear blast shields and flame-resistant lab coats during scale-up .
Methodological Challenges
Q. How can stability under physiological conditions be assessed for biological studies?
- pH-dependent degradation assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
- Serum stability tests : Expose to human serum (37°C) and quantify intact compound over 24 hours .
Q. What strategies mitigate racemization during glycosidic bond formation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
